molecular formula C8H12N2O2S2 B2450464 Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoate CAS No. 338408-44-9

Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoate

Cat. No. B2450464
CAS RN: 338408-44-9
M. Wt: 232.32
InChI Key: RXGJACVLEUVBHT-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoate is a chemical compound with the molecular formula C8H12N2O2S2 . It is a derivative of 1,3,4-thiadiazole, a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the use of hydrazonoyl halides with alkyl carbothioates or carbothioamides . In one study, a series of 1,3,4-thiadiazole derivatives were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .


Chemical Reactions Analysis

The chemical reactions involving 1,3,4-thiadiazole derivatives are diverse. For instance, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine afforded the corresponding 1,3,4-thiadiazole derivatives .

Scientific Research Applications

Pharmacological Properties

The pharmacological properties of compounds related to Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoate have been explored. For instance, derivatives of 1,2,4-triazole and 1,3,4-thiadiazole exhibited potential effects on the central nervous system (CNS) in mice, highlighting their relevance in neuropharmacology (Maliszewska-Guz et al., 2005).

Glutaminase Inhibition

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a compound structurally related to Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoate, has been identified as a potent and selective inhibitor of kidney-type glutaminase (GLS). This inhibition is crucial for exploring therapeutic strategies, especially in cancer, where glutamine metabolism plays a significant role (Shukla et al., 2012).

Chemical Transformations and Synthesis

Compounds similar to Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoate have been involved in various chemical transformations. These include intramolecular cyclization reactions (Remizov et al., 2019), reactions with selected bases (Remizov et al., 2019), and studies on thiadiazole ring opening under the action of bases (Maadadi et al., 2017).

Crystal Structure Analysis

Investigations into the crystal structure of related compounds have provided insights into the molecular arrangements and interactions, which is crucial for understanding their chemical behavior and potential applications (Wawrzycka-Gorczyca & Siwek, 2011).

Synthesis of Derivatives

Research has been conducted on the synthesis of various derivatives of thiadiazoles, which are structurally related to Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoate. These derivatives have potential applications in various fields, including medicinal chemistry (Manikannan et al., 2012).

Safety and Hazards

The safety data sheet for a similar compound, Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, indicates that it may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .

Future Directions

1,3,4-Thiadiazole derivatives have attracted growing interest due to their important pharmacological activities, such as antitumor, antimalarial, antimicrobial, anti-inflammatory, antifungal properties, and their potency in macrophage activation . Future research may focus on further exploring the biological activities of these compounds and developing novel, more effective therapeutics based on the 1,3,4-thiadiazole scaffold .

properties

IUPAC Name

ethyl 2-(4-methylthiadiazol-5-yl)sulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S2/c1-4-12-7(11)6(3)13-8-5(2)9-10-14-8/h6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGJACVLEUVBHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=C(N=NS1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoate

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